molecular formula C3H8ClNO B016518 3-Hydroxyazetidine hydrochloride CAS No. 18621-18-6

3-Hydroxyazetidine hydrochloride

Cat. No.: B016518
CAS No.: 18621-18-6
M. Wt: 109.55 g/mol
InChI Key: UQUPQEUNHVVNKW-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine hydrochloride is a chemical compound with the molecular formula C3H8ClNO. It is a white to off-white solid that is soluble in water, dimethyl sulfoxide, and methanol. This compound is an important intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Hydroxyazetidine hydrochloride is used in various scientific research applications, including:

Safety and Hazards

3-Hydroxyazetidine hydrochloride is harmful if swallowed or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Azetidines, including 3-Hydroxyazetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future directions include further exploration of the synthesis, reactivity, and application of azetidines .

Biochemical Analysis

Biochemical Properties

It is known to be soluble in water, DMSO, and methanol

Molecular Mechanism

It is known to be an important intermediate in the synthesis of Brectinib, a drug used for the treatment of rheumatoid arthritis

Temporal Effects in Laboratory Settings

It is known to be hygroscopic , suggesting that it may absorb moisture from the environment, which could potentially affect its stability and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyazetidine hydrochloride typically involves the cyclization of t-butylamine and epichlorohydrin, followed by acetylation and deacetylation reactions. The process can be summarized as follows :

    Cyclization Reaction: t-Butylamine reacts with epichlorohydrin to form an intermediate.

    Acetylation Reaction: The intermediate undergoes acetylation to form N-ethanoyl-3-acetoxyazetidine.

    Deacetylation Reaction: The acetylated product is then deacetylated to yield this compound.

Industrial Production Methods

For industrial-scale production, the synthesis method involves the introduction of hydrogen chloride gas into a solution of N-(trityl)-3-hydroxyazetidine. This reaction removes triphenylchloromethane and results in the formation of this compound. This method is advantageous due to its high yield, safety, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Comparison with Similar Compounds

3-Hydroxyazetidine hydrochloride can be compared with other similar compounds, such as:

  • 3-Methoxyazetidine hydrochloride
  • 1-Boc-3-hydroxyazetidine
  • 4-Hydroxypiperidine

Uniqueness

By comparing these compounds, the unique applications and properties of this compound can be highlighted, showcasing its importance in scientific research and industrial applications.

Properties

IUPAC Name

azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPQEUNHVVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374721
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-18-6
Record name 3-Hydroxyazetidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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